molecular formula C17H22N2O2S B6913420 N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine

Cat. No.: B6913420
M. Wt: 318.4 g/mol
InChI Key: QMKSAKNCAKBCET-UHFFFAOYSA-N
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Description

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine is a complex organic compound that features a benzofuran ring, a thiazole ring, and an amine group

Properties

IUPAC Name

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-11-7-12-8-14(20-4)9-13(15(12)21-11)10-19-17(2,3)16-18-5-6-22-16/h5-6,8-9,11,19H,7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKSAKNCAKBCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)OC)CNC(C)(C)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. The benzofuran intermediate can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions. The thiazole intermediate is often prepared via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

The final step involves the coupling of the benzofuran and thiazole intermediates with an amine group. This can be achieved through a reductive amination reaction, where the benzofuran intermediate is reacted with the thiazole intermediate in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions to form a dihydrothiazole.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a hydroxylated benzofuran derivative.

    Reduction: Formation of a dihydrothiazole derivative.

    Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine
  • N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)butan-2-amine

Uniqueness

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine is unique due to its specific combination of functional groups and ring systems. This unique structure allows it to interact with a distinct set of molecular targets, potentially leading to novel biological activities and applications.

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